NA-1-157

OXA-48 carbapenemase Klebsiella pneumoniae carbapenem resistance

NA-1-157 is a synthetically modified carbapenem featuring a C5α-methyl substitution that sterically hinders hydrolysis by class A and D carbapenemases (GES-5, OXA-23/48/58). This modification results in 4- to 32-fold lower MICs vs meropenem and a >2,000-fold reduction in deacylation rate. Essential for OXA-48 inhibition assays, GES-5 mechanistic studies, and synergy experiments with meropenem. Procure this research-grade inhibitor to overcome standard carbapenem resistance.

Molecular Formula C17H25N3O5S
Molecular Weight 383.5 g/mol
Cat. No. B12371412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNA-1-157
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)N2C1(CC(=C2C(=O)O)SC3CC(NC3)C(=O)N(C)C)C)O
InChIInChI=1S/C17H25N3O5S/c1-8(21)12-15(23)20-13(16(24)25)11(6-17(12,20)2)26-9-5-10(18-7-9)14(22)19(3)4/h8-10,12,18,21H,5-7H2,1-4H3,(H,24,25)/t8?,9-,10?,12+,17-/m1/s1
InChIKeyCYMVFORNUGXMQG-POWCRRMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NA-1-157: C5α-Methyl Carbapenem with Differentiated Resistance to Hydrolysis by Class A and D Carbapenemases


NA-1-157 is a synthetically modified carbapenem featuring an atypical C5α-methyl substitution on the β-lactam scaffold [1]. It functions as a mechanism-based inhibitor of serine carbapenemases (classes A and D), including GES-5, OXA-23, OXA-48, and OXA-58 [2]. The compound demonstrates minimal inhibitory concentrations (MICs) in the sensitive to intermediate range (0.5–4 μg/mL) against carbapenemase-producing Gram-negative pathogens, in stark contrast to the resistant-level MICs (16–128 μg/mL) observed for commercial carbapenems like meropenem and imipenem against the same strains [3].

Why Commercial Carbapenems Cannot Substitute for NA-1-157 in Carbapenemase Research and Therapy


Generic substitution with commercial carbapenems (meropenem, imipenem, doripenem) is not viable for applications targeting carbapenemase-producing bacteria because these standard agents are rapidly hydrolyzed and inactivated by the very enzymes they are meant to overcome [1]. In contrast, the C5α-methyl substitution in NA-1-157 introduces steric constraints within the enzyme active site that severely impair both the acylation and deacylation steps of hydrolysis [2]. This fundamental structural modification translates directly into a 4- to 32-fold reduction in MIC and a >2,000-fold reduction in the deacylation rate compared to its closest structural analog, meropenem [3].

NA-1-157 Procurement Evidence: Quantified Differentiation Against Standard Carbapenems and In-Class Comparators


OXA-48-Producing Klebsiella spp.: 4- to 32-Fold MIC Reduction vs. Meropenem and Imipenem

NA-1-157 demonstrates a 4- to 32-fold reduction in MIC compared to meropenem and imipenem against OXA-48-producing Klebsiella spp. [1]. The compound achieves MICs of 0.125–2 μg/mL in combination with commercial carbapenems, reaching clinically sensitive breakpoints, while meropenem and imipenem alone exhibit resistant-level MICs [1].

OXA-48 carbapenemase Klebsiella pneumoniae carbapenem resistance MIC

OXA-23 Carbapenemase Inhibition: >2,000-Fold Slower Deacylation vs. Meropenem

NA-1-157 inhibits OXA-23 with a >2,000-fold reduction in deacylation rate compared to its closest structural analog, meropenem [1]. MICs against OXA-23-producing strains are 2–4 μg/mL (sensitive/intermediate), whereas meropenem and imipenem MICs are 16–128 μg/mL (resistant) [1].

OXA-23 carbapenemase Acinetobacter baumannii deacylation rate kinetics

GES-5 Carbapenemase: High Inactivation Efficiency and 48-Day Residence Time vs. Meropenem

NA-1-157 demonstrates a high inactivation efficiency (kinact/KI) of (2.9 ± 0.9) × 10⁵ M⁻¹ s⁻¹ against GES-5 [1]. Deacylation is extremely slow (k3 = (2.4 ± 0.3) × 10⁻⁷ s⁻¹), resulting in a residence time of 48 ± 6 days [1]. MICs against GES-5-producing E. coli, K. pneumoniae, and A. baumannii are reduced 4- to 16-fold compared to meropenem [2].

GES-5 carbapenemase Klebsiella pneumoniae inactivation efficiency residence time

OXA-58 Carbapenemase: Clinically Sensitive MIC of 1 μg/mL vs. Resistant Commercial Carbapenems

NA-1-157 achieves an MIC of 1 μg/mL against OXA-58-producing A. baumannii, a clinically sensitive value, whereas commercial carbapenems exhibit resistant-level MICs [1]. The compound is a very poor substrate for OXA-58 due to a significantly reduced deacylation rate and also induces progressive decarboxylation of the catalytic lysine residue, further impairing enzyme activity [1].

OXA-58 carbapenemase Acinetobacter baumannii decarboxylation MIC

Synergy with Meropenem: Strong Synergistic Effect Against GES-5-Producing Strains

When combined with meropenem, NA-1-157 produces a strong synergistic effect against GES-5-producing bacteria [1]. Target potentiation concentrations of NA-1-157 range from 0.125 to 2 μg/mL, enabling restored susceptibility to meropenem even in highly resistant strains [2]. This contrasts with the lack of synergy observed with avibactam, highlighting a specific pairing advantage [3].

synergy meropenem GES-5 combination therapy

Procurement-Driven Application Scenarios for NA-1-157


OXA-48 Carbapenemase Research and Inhibitor Screening

Utilize NA-1-157 as a positive control or comparator in OXA-48 inhibition assays due to its 4- to 32-fold lower MIC versus meropenem and 10,000- to 36,000-fold slower acylation rate [1]. This compound is essential for studies evaluating OXA-48-mediated resistance in Klebsiella and E. coli, where standard carbapenems are rapidly hydrolyzed [1].

GES-5 Carbapenemase Inactivation and Structural Biology

Employ NA-1-157 in GES-5 mechanistic studies to leverage its high inactivation efficiency ((2.9 ± 0.9) × 10⁵ M⁻¹ s⁻¹) and exceptionally long residence time (48 ± 6 days) [2]. X-ray crystallography and MD simulations of the NA-1-157–GES-5 complex provide insight into C5α-methyl-induced steric restriction of deacylating water access [2].

OXA-23- and OXA-58-Producing A. baumannii Infection Models

Integrate NA-1-157 into in vitro and in vivo studies targeting OXA-23 or OXA-58 carbapenemases in Acinetobacter baumannii [3][4]. The >2,000-fold deacylation rate reduction and clinically sensitive MIC of 1 μg/mL enable investigations where meropenem and imipenem fail due to high-level resistance (MICs 16–128 μg/mL) [3][4].

Synergistic Combination Therapy with Meropenem

Formulate NA-1-157 with meropenem to achieve potent synergy against GES-5- and OXA-48-producing pathogens [1][5]. This combination lowers meropenem MICs to clinically sensitive ranges (0.125–2 μg/mL) and is ideal for evaluating β-lactamase inhibitor–carbapenem pairings in resistant Gram-negative isolates [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NA-1-157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.